![molecular formula C8H10N2O2S B13117620 1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide is a heterocyclic compound that contains a sulfur and nitrogen atom within its ring structure. This compound is part of a broader class of thiadiazepines, which are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides. This reaction is carried out under mild conditions and can yield the desired compound with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and scalable synthesis are often applied to ensure efficient and environmentally friendly production processes.
化学反応の分析
Types of Reactions
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
科学的研究の応用
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in modulating biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
1,2,4,5-Tetrahydrobenzo[d][1,2,4]thiadiazepine: Similar structure but different biological activities.
Uniqueness
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure contributes to its diverse chemical reactivity and potential therapeutic applications .
特性
分子式 |
C8H10N2O2S |
|---|---|
分子量 |
198.24 g/mol |
IUPAC名 |
1,2,4,5-tetrahydro-3λ6,2,4-benzothiadiazepine 3,3-dioxide |
InChI |
InChI=1S/C8H10N2O2S/c11-13(12)9-5-7-3-1-2-4-8(7)6-10-13/h1-4,9-10H,5-6H2 |
InChIキー |
GKDFDXZLGZUCKX-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2CNS(=O)(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




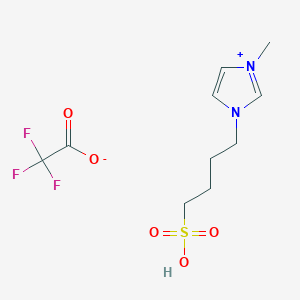

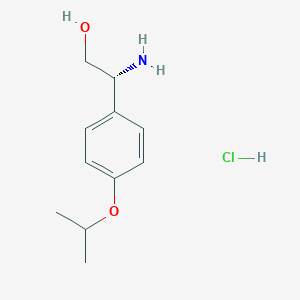
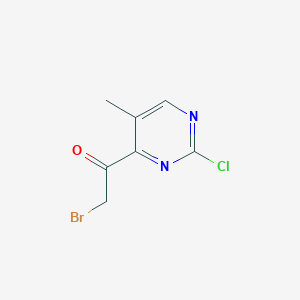
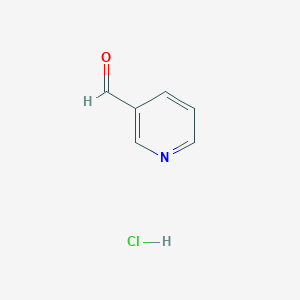
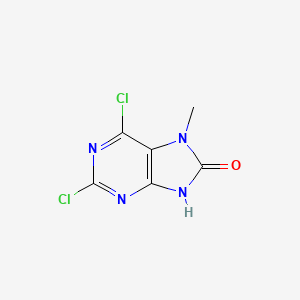
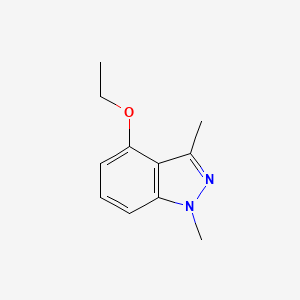
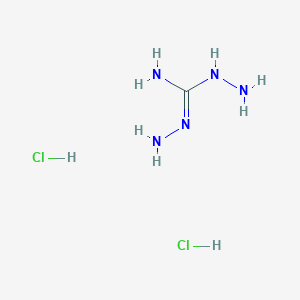
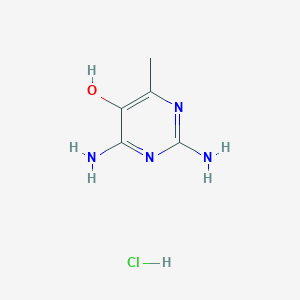
![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
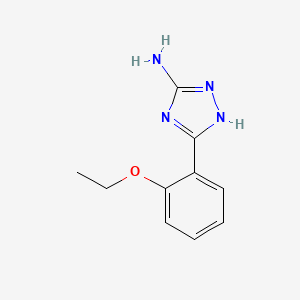
![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
